molecular formula C13H18O B13040211 1-(2-Methylphenyl)hexan-2-one

1-(2-Methylphenyl)hexan-2-one

Cat. No.: B13040211
M. Wt: 190.28 g/mol
InChI Key: CPAZPCYLVHXDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by the presence of a hexan-2-one backbone substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenyl with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylphenyl)hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)hexan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylphenyl)hexan-2-one

InChI

InChI=1S/C13H18O/c1-3-4-9-13(14)10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

CPAZPCYLVHXDTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.